4,5-Diisopropyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4,5-Diisopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features two isopropyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diisopropyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5-Diisopropyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,5-Diisopropyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Diisopropyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but often involve interactions with proteins or nucleic acids, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with methyl groups instead of isopropyl groups.
5-Phenyl-1H-pyrazole-3-carboxylic acid: Contains a phenyl group, offering different chemical properties and applications.
Uniqueness
4,5-Diisopropyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2/c1-5(2)7-8(6(3)4)11-12-9(7)10(13)14/h5-6H,1-4H3,(H,11,12)(H,13,14) |
InChI Key |
ZIWZMRBOXXNLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NN=C1C(=O)O)C(C)C |
Origin of Product |
United States |
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